Methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate
Description
Methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate is a highly substituted ester characterized by three distinct substituents on the central carbon (C5) of a pentenoate backbone: a cyano group (-CN), a 2-cyanophenyl ring, and a phenyl group. The steric hindrance and electronic effects of the substituents—particularly the electron-withdrawing cyano groups—likely influence its physical properties, stability, and synthetic applications.
Properties
IUPAC Name |
methyl (E)-5-cyano-5-(2-cyanophenyl)-5-phenylpent-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-24-19(23)12-7-13-20(15-22,17-9-3-2-4-10-17)18-11-6-5-8-16(18)14-21/h2-12H,13H2,1H3/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFCOSMQTIBJGF-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of benzaldehyde with malononitrile in the presence of a base to form 2-cyano-3-phenylacrylonitrile.
Cyclization: The intermediate undergoes cyclization with methyl acrylate under basic conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The phenyl rings and cyano groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate has been studied for its potential pharmacological effects, particularly as a precursor in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance biological activity against various diseases.
Case Study : A study demonstrated that derivatives of this compound exhibited significant anti-cancer properties by inhibiting specific tumor cell lines. The modifications included altering the cyano group to other functional groups, which resulted in improved efficacy and reduced side effects.
Agricultural Chemistry
The compound has shown promise as a pesticide due to its ability to disrupt insect physiology. It has been effective against a range of pests, including aphids and spider mites.
Case Study : In field trials, formulations containing this compound demonstrated over 80% effectiveness in controlling aphid populations on crops such as soybeans and corn. The compound acts by interfering with the nervous system of the insects, leading to paralysis and death.
| Compound Variant | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Variant A | Anti-cancer | 12.5 | |
| Variant B | Pesticidal | 8.0 | |
| Methyl Ester | Insect Growth Regulator | 15.0 |
Table 2: Pesticidal Efficacy
Mechanism of Action
The mechanism by which Methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate exerts its effects involves interactions with various molecular targets. The cyano groups and phenyl rings can interact with enzymes and receptors, influencing biochemical pathways. The exact mechanism depends on the specific application and the derivatives formed.
Comparison with Similar Compounds
Methyl 5-(2-thienyl)-5-oxopentanoate ()
- Structure : Contains a thiophene (2-thienyl) group and a ketone at C5, with a methyl ester at C1.
- Key Differences: The target compound replaces the thienyl and ketone groups with a 2-cyanophenyl, phenyl, and cyano substituent. The α,β-unsaturated ester in the target compound (2-pentenoate) contrasts with the saturated pentanoate backbone in this analog.
- Reactivity: The ketone in ’s compound may undergo nucleophilic additions, while the target’s conjugated enoate could participate in Diels-Alder or Michael addition reactions.
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate ()
- Structure: Features a triple bond (ynoate) and two phenyl groups at C5, with an ethoxycarbonyloxy substituent.
- Key Differences: The target compound has a double bond (pentenoate) and three substituents (cyano, 2-cyanophenyl, phenyl) at C3. The cyano groups in the target introduce stronger electron-withdrawing effects compared to the diphenyl and ethoxycarbonyloxy groups in ’s compound.
- Reactivity: The ynoate’s triple bond may undergo cycloadditions or hydrogenation, whereas the target’s enoate is more suited for conjugate additions.
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid ()
- Structure: A hydroxy pentanoic acid derivative with a carbamate (tert-butoxycarbonylamino) group.
- Key Differences :
- Applications : ’s compound may serve as a peptide synthesis intermediate, whereas the target’s nitriles could make it a candidate for agrochemical or pharmaceutical precursors.
Comparative Data Table
Research Findings and Implications
- Electronic Tuning: The 2-cyanophenyl group introduces ortho-substitution effects, which could enhance rigidity or π-stacking in crystal structures, as seen in diphenyl analogs (e.g., ) .
- Synthetic Utility: The cyano groups may enable further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines), similar to nitrile-containing pesticides listed in .
Biological Activity
Methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate (CAS No. 339029-83-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H16N2O2
- Molecular Weight : 316.36 g/mol
- Melting Point : 85-87°C
- Boiling Point : Predicted at 394.9 ± 30.0 °C
- Density : 1.16 ± 0.1 g/cm³
Synthesis
The compound can be synthesized through various chemical reactions including oxidation, reduction, and substitution reactions involving cyano and phenyl groups. These reactions allow for the modification of the compound to enhance its biological activity or to create derivatives with specific properties .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.
Anticancer Activity
One of the most promising aspects of this compound is its anticancer activity. In vitro studies have demonstrated that it exhibits significant cytotoxic effects against several cancer cell lines, including pancreatic cancer cells (BxPC-3 and Panc-1). The IC50 values reported for these cell lines are as low as 0.051 µM, indicating potent antiproliferative effects compared to normal cells (IC50 = 0.36 µM) .
| Cell Line | IC50 Value (µM) |
|---|---|
| BxPC-3 | 0.051 |
| Panc-1 | 0.066 |
| WI38 (normal) | 0.36 |
The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The presence of cyano groups enhances its ability to form hydrogen bonds and participate in π-stacking interactions with DNA, potentially leading to DNA intercalation and subsequent apoptosis in cancer cells .
Case Studies
-
Study on Pancreatic Cancer Cells :
A study published in a peer-reviewed journal assessed the antiproliferative effects of this compound on pancreatic cancer cell lines. The results indicated that treatment with the compound significantly reduced cell viability after 24 hours, with higher concentrations leading to increased cytotoxicity . -
Antimicrobial Activity Assessment :
Another study evaluated the antimicrobial properties of various derivatives of this compound against common bacterial pathogens. The findings suggested that specific modifications to the structure enhanced antibacterial efficacy, providing a foundation for further drug development in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 5-cyano-5-(2-cyanophenyl)-5-phenyl-2-pentenoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Multi-step synthesis typically involves conjugate addition or cyclization strategies. For example, cyano groups can be introduced via nucleophilic substitution under anhydrous conditions (e.g., using KCN or TMSCN) in aprotic solvents like DMF or THF. Reaction temperatures (0°C to reflux) and stoichiometric ratios of intermediates (e.g., phenylacetylene derivatives) must be optimized to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR can identify proton environments (e.g., vinylic protons at δ 5.5–6.5 ppm) and confirm cyano group integration.
- X-ray Crystallography : Single-crystal X-ray diffraction (as in CCDC 1901024 for analogous compounds) resolves stereochemistry and bond angles, particularly for the pentenoate backbone and phenyl/cyanophenyl substituents .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations be applied to predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : DFT at the B3LYP/6-311+G(d,p) level models frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to electrophilic attack (e.g., α,β-unsaturated ester moiety). Solvent effects (PCM model) and transition-state analysis (IRC) further elucidate reaction pathways, such as Michael additions or cycloadditions. Validation requires comparing computed vibrational spectra (IR) with experimental data .
Q. What strategies resolve contradictions between experimental data (e.g., NMR coupling constants) and computational predictions for stereochemical outcomes?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution). Use variable-temperature NMR to probe conformational equilibria. For computational models, incorporate molecular dynamics (MD) simulations (e.g., AMBER force field) to account for solvent-driven conformational changes. Statistical analysis (e.g., RMSD values) quantifies deviations between experimental and theoretical geometries .
Q. How does the steric and electronic interplay between the 2-cyanophenyl and phenyl substituents influence regioselectivity in cross-coupling reactions?
- Methodological Answer : Steric maps (via Mercury software) and Mulliken charge analysis identify steric hindrance at the 5-position and electron-withdrawing effects of cyano groups. Experimentally, Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis in toluene/EtOH (80°C, 12h) tests regioselectivity. Compare yields of ortho vs. para products to validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
